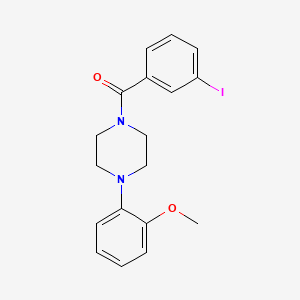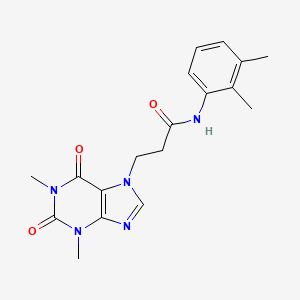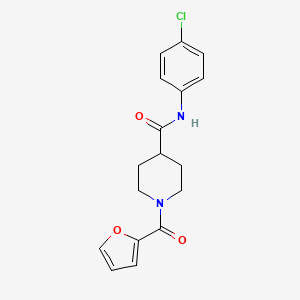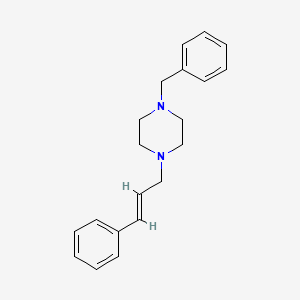
1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine, also known as IBMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter release by binding to specific receptors in the brain. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and reward pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to increase the release of dopamine and serotonin, leading to its potential use in the treatment of depression, anxiety, and addiction. This compound has also been shown to have anxiolytic and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific neurotransmitter receptors. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for scientific research on 1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine. One potential area of study is its use in the treatment of addiction, particularly for opioid and cocaine addiction. Another area of study is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research for its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Synthesis Methods
1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine can be synthesized using a multi-step process starting from 2-methoxybenzaldehyde and 3-iodobenzoic acid. The reaction involves the conversion of 2-methoxybenzaldehyde to 2-methoxyphenylhydrazone, followed by the coupling reaction with 3-iodobenzoic acid to form this compound. The final product is then purified using column chromatography.
Scientific Research Applications
1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience, psychiatry, and pharmacology. It has been found to have an affinity for several neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. This compound has been shown to modulate the release of these neurotransmitters, leading to its potential use in the treatment of various neurological and psychiatric disorders.
properties
IUPAC Name |
(3-iodophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-23-17-8-3-2-7-16(17)20-9-11-21(12-10-20)18(22)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFQHFZSDCNVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-acetyl-3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340649.png)
![5-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340656.png)
![methyl 4,5-dimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5340664.png)


![6-methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5340685.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B5340686.png)
![1'-(6-methyl-2-propylpyrimidin-4-yl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5340688.png)
![5-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340692.png)

![ethyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5340708.png)
